4-Hydroxyisoquinoline-8-carboxylic acid

Descripción

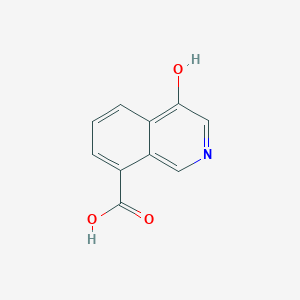

4-Hydroxyisoquinoline-8-carboxylic acid (CAS: 1824051-07-1) is a heterocyclic carboxylic acid derivative with a hydroxyl (-OH) substituent at position 4 and a carboxylic acid (-COOH) group at position 8 of the isoquinoline backbone. Its molecular formula is C₁₀H₇NO₃, and it has a molecular weight of 189.17 g/mol . Its structural features, including hydrogen bond donors (hydroxyl and carboxylic acid groups), contribute to its solubility in polar solvents and reactivity in synthetic pathways.

Structure

2D Structure

Propiedades

IUPAC Name |

4-hydroxyisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNCFIVCWLWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrolysis and Stability Considerations

- Ester intermediates from the Conrad–Limpach reaction can be hydrolyzed to the corresponding carboxylic acids.

- Hydrolysis with concentrated hydrochloric acid can yield 4-Hydroxyisoquinoline-8-carboxylic acid but must be carefully controlled to avoid spontaneous decarboxylation to quinaldine derivatives.

- Mild hydrolysis conditions using sodium carbonate can yield stable carboxylic acid derivatives suitable for further functionalization.

Aminomethylation via Modified Mannich Reaction

The modified Mannich reaction (mMr) is a key step for introducing aminoalkyl groups onto hydroxyquinoline scaffolds, which can be adapted for isoquinoline derivatives.

- Reactants: Paraformaldehyde and secondary amines (e.g., piperidine).

- Conditions: Typically performed in solvents such as dichloromethane or 1,4-dioxane under reflux or mild heating.

- Observations: Direct aminomethylation of ester forms of hydroxyquinoline often leads to bisquinoline by-products rather than the desired mono-substituted products.

- Strategy: Hydrolysis of esters to free acids prior to aminomethylation improves selectivity and yield of aminomethylated products.

- Products: Formation of 1H-azeto[1,2-a]quinoline derivatives after aminomethylation and cyclization has been reported, indicating complex rearrangements during the reaction.

Knoevenagel Condensation with Aromatic Aldehydes

An alternative pathway involves condensation of 4-hydroxyquinoline derivatives with aromatic aldehydes under basic catalysis (e.g., piperidine):

- Reaction proceeds via Knoevenagel condensation rather than Mannich reaction when aromatic aldehydes replace formaldehyde.

- Solvents such as ethanol or methanol under reflux facilitate formation of benzylidene derivatives.

- Yields of para-substituted benzylidene derivatives vary depending on the aldehyde substituent, with steric hindrance affecting product formation.

- Intramolecular ring closure can occur with ortho-substituted aldehydes (e.g., salicylaldehyde), leading to lactone formation.

| Aldehyde Type | Solvent | Reaction Time | Product Type | Yield |

|---|---|---|---|---|

| Benzaldehyde (para-substituted) | EtOH | 1-10 h | Benzylidene derivatives | Good (varies) |

| Salicylaldehyde (ortho-substituted) | EtOH | 2 h | Lactone via ring closure | Single product |

Summary Table of Key Preparation Steps

| Step | Conditions | Outcome/Notes |

|---|---|---|

| Enamine formation | Aniline + diethyl/dimethyl acetonedicarboxylate, reflux in MeOH/EtOH | Intermediate enamines (3a, 3b) |

| Cyclization | Microwave heating, 245 °C, 20 min, 1,2-dichlorobenzene | 4-Hydroxyquinoline esters (4a, 4b), 28-41% yield |

| Ester hydrolysis | cc. HCl or Na2CO3, controlled temp | This compound (8), stability dependent |

| Modified Mannich reaction | Paraformaldehyde + piperidine, reflux in DCM or 1,4-dioxane | Aminomethylated derivatives, bisquinolines possible |

| Knoevenagel condensation | Aromatic aldehydes + piperidine, reflux in EtOH or MeOH | Benzylidene derivatives, lactone formation with ortho-aldehydes |

Research Findings and Practical Notes

- High temperature and microwave-assisted cyclization improve yields and reduce reaction times compared to classical heating.

- Avoiding acid catalysts during cyclization prevents unwanted side products.

- Aminomethylation requires careful substrate preparation; free acid forms are preferable to esters.

- Knoevenagel condensation provides a versatile route to functionalized derivatives, expanding the chemical space around this compound.

- Stability of intermediates and products is sensitive to reaction conditions, particularly during hydrolysis and aminomethylation steps.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to produce quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced isoquinolines.

Substitution: The hydroxyl and carboxylic acid groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Reduced isoquinolines and other reduced forms.

Substitution Products: Various substituted isoquinolines depending on the reagents used.

Aplicaciones Científicas De Investigación

1.1 Inhibition of Prolyl Hydroxylase Domain Enzymes

One of the significant applications of 4-hydroxyisoquinoline-8-carboxylic acid is its ability to selectively inhibit prolyl hydroxylase domain (PHD) enzymes, particularly PHD1. This inhibition plays a crucial role in regulating hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. The selective inhibition of PHD1 has been linked to therapeutic benefits in conditions such as:

- Skeletal Muscle Cell Degeneration

- Inflammatory Bowel Disease

- Heart Failure in patients with concurrent cardiac and renal disease

A patent describes methods for using these compounds in treating the aforementioned conditions, highlighting their potential as therapeutic agents against ischemic diseases where hypoxia is a concern .

1.2 Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of derivatives of this compound against various pathogenic bacteria. For instance, compounds synthesized from this base structure have shown promising activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics like penicillin G and norfloxacin, indicating their potential as new antibacterial agents .

3.1 Anticancer Activity

Multiple studies have assessed the anticancer properties of compounds derived from this compound. For example, one study evaluated the cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting their potential role in cancer treatment .

3.2 Antioxidant Activity

Research has also explored the antioxidant capabilities of these compounds. A study measuring free radical scavenging activity indicated that while some derivatives showed moderate antioxidant activity, they were less effective than standard antioxidants such as L-ascorbic acid .

Mecanismo De Acción

The mechanism by which 4-Hydroxyisoquinoline-8-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-hydroxyisoquinoline-8-carboxylic acid and its analogs:

Actividad Biológica

4-Hydroxyisoquinoline-8-carboxylic acid (4-HIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the isoquinoline family, which is known for various pharmacological properties including anticancer, antimicrobial, and antiviral activities. This article provides a detailed overview of the biological activity of 4-HIQCA, supported by data tables, case studies, and research findings.

This compound has the molecular formula C10H7NO3 and a molecular weight of 193.17 g/mol. Its structure comprises an isoquinoline core with a hydroxyl group at position 4 and a carboxylic acid at position 8. This unique arrangement contributes to its biological activities.

Anticancer Activity

Several studies have reported the anticancer potential of 4-HIQCA and its derivatives. For instance, research indicates that certain derivatives exhibit selective cytotoxicity towards resistant cancer cell lines compared to standard treatments like doxorubicin. The mechanism of action is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of 4-HIQCA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-HIQCA | MCF-7 | 20.1 | Tubulin polymerization interference |

| 4-HIQCA derivative A | KB-V1 | 14 | ROS generation |

| 4-HIQCA derivative B | HeLa | 2.6 | Apoptosis induction |

Antimicrobial Activity

4-HIQCA exhibits significant antimicrobial properties against various pathogenic bacteria. In one study, it demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Table 2: Antimicrobial Efficacy of 4-HIQCA

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.250 |

| Pseudomonas aeruginosa | 0.5 | 1.0 |

Antiviral Activity

The antiviral potential of 4-HIQCA has also been explored, particularly in relation to its ability to inhibit viral replication in various models. Compounds derived from the isoquinoline structure have shown effectiveness against viruses such as HIV and HCV, suggesting that they may serve as lead compounds for antiviral drug development .

Case Studies

- Study on Cytotoxicity : A study assessed the cytotoxic effects of various derivatives of 4-HIQCA on doxorubicin-resistant cancer cells. Results indicated that some derivatives were significantly more effective than doxorubicin in inhibiting cell proliferation, highlighting their potential as alternative treatments for resistant cancers .

- Antibacterial Screening : In a comprehensive screening against multidrug-resistant bacteria, several derivatives of 4-HIQCA were tested for antibacterial activity. The results demonstrated that these compounds not only inhibited bacterial growth but also had lower cytotoxicity towards human cells compared to traditional antibiotics .

Q & A

Q. Basic Research Focus

- Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation, which is common in carboxylic acids .

- Handling : Use gloveboxes for weighing to avoid oxidation. Aqueous solutions should be prepared fresh; prolonged storage at pH >7 accelerates hydrolysis of the quinoline ring .

- Safety : Wear nitrile gloves and eye protection. The compound may release toxic gases (e.g., NOₓ) under combustion; use CO₂ fire extinguishers .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives, and how should conflicting data be analyzed?

Q. Advanced Research Focus

- NMR : Use ¹³C-DEPT to distinguish carbonyl carbons (C-8 carboxylic acid: δ ~170 ppm) from hydroxyl-bearing carbons (C-4: δ ~150 ppm). 2D NOESY confirms spatial proximity of substituents .

- X-ray crystallography : Essential for confirming regiochemistry in co-crystals. For example, hydrogen bonding between the hydroxyl and carboxyl groups often creates a planar conformation .

- Mass spectrometry : High-resolution ESI-MS detects trace impurities (e.g., decarboxylated byproducts, m/z = [M–44]⁺) .

Case Study : Conflicting NMR and IR data (e.g., unexpected C=O stretch at 1680 cm⁻¹ vs. 1720 cm⁻¹) may indicate tautomerization. Re-run experiments in deuterated DMSO to stabilize the enol form .

How can researchers design experiments to investigate the co-crystallization behavior of this compound with amide-based coformers, and what analytical methods are most effective?

Q. Advanced Research Focus

- Coformer selection : Prioritize amides with complementary H-bond donors (e.g., nicotinamide, succinimide) to interact with the hydroxyl and carboxyl groups .

- Screening methods :

- Solvent-drop grinding : Test 20 solvents (e.g., ethanol, acetonitrile) in a 1:1 molar ratio.

- DSC/TGA : Identify melting point depression (∆Tm >10°C suggests co-crystal formation) .

- Structural analysis : Pair PXRD with Hirshfeld surface analysis to map intermolecular interactions. For example, a 2:1 co-crystal with nicotinamide showed O–H···N and N–H···O bonds .

Q. Advanced Research Focus

- Source analysis : Compare purity (HPLC >98%), stereochemistry (Chiral HPLC), and assay conditions (e.g., pH, serum proteins) .

- Statistical methods : Apply ANOVA to evaluate dose-response variability. For example, IC₅₀ values differing by >50% may stem from impurities .

- Meta-analysis : Aggregate data from ≥5 independent studies. A 2024 review noted that methylated derivatives showed 3x higher antimicrobial activity than ethylated analogs, resolving prior discrepancies .

Recommendation : Reproduce key studies with rigorous controls (e.g., USP-grade reagents, cell lines from authenticated sources) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.